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Boc-(S)-3-amino-2-phenylpropan-1-ol

Catalog No.
S13459529
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-amino-2-phenylpropan-1-ol

Product Name

Boc-(S)-3-amino-2-phenylpropan-1-ol

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1

InChI Key

GVWMKFBBAJMCBC-LBPRGKRZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1

Boc-(S)-3-amino-2-phenylpropan-1-ol is a chiral amino alcohol characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C14H21NO3C_{14}H_{21}NO_{3}, with a molecular weight of approximately 251.32 g/mol. The compound features a phenyl group attached to a propanol backbone, making it a versatile intermediate in organic synthesis. The Boc group enhances its stability and solubility in organic solvents, facilitating its use in various

, including:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, chromium trioxideAcidic or basic medium, room temperature to reflux
ReductionLithium aluminum hydride, sodium borohydrideAnhydrous solvents, room temperature to reflux
SubstitutionAlkyl halides, acyl chloridesBasic medium, room temperature to reflux

Boc-(S)-3-amino-2-phenylpropan-1-ol exhibits potential biological activity, particularly in medicinal chemistry. It serves as a precursor for various biologically active molecules and has been studied for its role in enzyme-substrate interactions. The compound's chiral nature allows for the synthesis of enantiomerically pure products, which are crucial for developing pharmaceuticals targeting specific biological pathways .

The synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol can be achieved through several methods:

  • Starting from Phenylalanine Derivatives: This method involves the protection of the amino group with a Boc group followed by alkylation at the beta position.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents during the reduction of corresponding ketones or aldehydes can yield enantiomerically pure products.
  • Reduction of Protected Amino Acids: The compound can also be synthesized via the reduction of protected amino acids under controlled conditions to ensure high enantioselectivity .

Boc-(S)-3-amino-2-phenylpropan-1-ol finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs targeting neurological disorders and other therapeutic areas.
  • Organic Synthesis: The compound serves as a building block for synthesizing complex organic molecules and functional materials.
  • Biochemistry: It is utilized in studies involving enzyme mechanisms and protein-ligand interactions due to its ability to modulate biological activity.

Research on Boc-(S)-3-amino-2-phenylpropan-1-ol has highlighted its interactions with specific enzymes and receptors. The compound can act as an inhibitor or activator depending on its structural modifications. For example, it may bind to the active sites of enzymes, thereby influencing substrate binding and catalysis. Additionally, its interaction with cell surface receptors can alter signal transduction pathways, making it a valuable tool in biochemical assays.

Boc-(S)-3-amino-2-phenylpropan-1-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-N-Boc-3-Amino-3-phenylpropan-1-ol158807-47-71.00
(S)-tert-butyl (2-amino-1-phenyethyl)carbamate137102300.85
tert-butyl (2-hydroxy -1-phenyethyl)carbamate67341 -01 -90.92
(R)-Cbz - 3-amino - 3 - phenylpropan - 1 - ol888298050.87
tert-butyl (4-formylbenzyl)carbamate156866520.82

Uniqueness

The uniqueness of Boc-(S)-3-amino-2-phenylpropan-1-ol lies in its specific chiral configuration and the presence of the Boc protective group, which enhances its stability compared to other similar compounds. This structural distinction allows it to exhibit unique chemical reactivity and biological activity, making it an essential compound in synthetic organic chemistry and drug development .

Key Synthetic Routes for Boc-(S)-3-amino-2-phenylpropan-1-ol

The synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol, a chiral amino alcohol with the molecular formula C₁₄H₂₁NO₃ and molecular weight of 251.32 g/mol, represents a significant challenge in organic synthesis due to the need to establish multiple stereogenic centers while maintaining the integrity of the tert-butoxycarbonyl protecting group . This compound features a tert-butyloxycarbonyl protecting group attached to the amino group, which enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic organic chemistry .

Reductive Amination Approaches

Reductive amination represents one of the most efficient and widely employed methodologies for the synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol [2] [3]. This approach involves the formation of an imine intermediate followed by selective reduction to yield the desired amino alcohol product [4]. The process begins with the condensation of an appropriate aldehyde or ketone precursor with a protected amine, forming an imine that is subsequently reduced under controlled conditions [4].

The reductive amination methodology offers several advantages over traditional alkylation approaches, particularly in preventing multiple alkylation reactions that can lead to undesired tertiary amine formation [4]. For the synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol, enzymatic asymmetric reductive amination using imine reductases has demonstrated excellent enantioselectivity, with ee values ranging from 91-99% and moderate to high yields of 41-84% [3].

The mechanism of reductive amination involves initial imine formation, followed by stereoselective reduction of the carbon-nitrogen double bond [4]. This process can be conducted using various reducing agents, with sodium cyanoborohydride being particularly effective for selective imine reduction in the presence of carbonyl compounds [4]. The stereochemical outcome is influenced by the choice of reducing agent, reaction conditions, and the presence of chiral auxiliaries or catalysts [2].

Borohydride-Mediated Reduction of Precursor Imines

Sodium borohydride-mediated reduction represents a crucial synthetic pathway for accessing Boc-(S)-3-amino-2-phenylpropan-1-ol from imine precursors [5] [6]. The reduction mechanism involves hydride delivery from the borohydride reagent to the electrophilic carbon center of the imine, resulting in the formation of the amino alcohol product [5] [7].

Experimental data demonstrates that borohydride reductions can be conducted under mild conditions with excellent yields. For example, reduction of (S)-3-tert-butoxycarbonylamino-3-phenylalanine using borane-tetrahydrofuran complex at 0°C for 2 hours under nitrogen atmosphere yielded 0.39 g of product with 104% recovery [8]. Alternative conditions employing lithium aluminum tetrahydride in tetrahydrofuran at 0°C for 1 hour have also proven effective, yielding 2.89 g of the desired amino alcohol [8].

The choice of borohydride reagent significantly impacts the reaction outcome. Sodium borohydride in combination with boron trifluoride etherate has demonstrated particular effectiveness for amino acid reduction, with optimal conditions requiring 1.1 equivalents of boron trifluoride etherate relative to the amino acid substrate [9]. This system enables direct reduction of chiral amino acids to the corresponding amino alcohols with yields ranging from 74.8% to 91.4% [10].

Lithium Chloride as a Catalyst in Methanol-Based Systems

Lithium chloride has emerged as an effective catalyst for the synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol in methanol-based reaction systems [11]. The catalytic activity of lithium chloride is attributed to its ability to activate the carbonyl group of precursor compounds, facilitating subsequent reduction or coupling reactions [10].

In methanol-based systems, lithium chloride functions as a Lewis acid catalyst, coordinating to electron-deficient centers and lowering activation barriers for nucleophilic attack [11]. This catalytic effect is particularly pronounced in the reduction of amino acid derivatives, where lithium chloride activation enables milder reaction conditions and improved selectivity [10].

The mechanism of lithium chloride catalysis involves chelation with the substrate, followed by activation of the carbonyl group through electron-withdrawing effects [10]. This activation facilitates subsequent reduction by hydride donors such as lithium or sodium borohydride, resulting in efficient conversion to the amino alcohol product [10]. Optimal conditions typically employ catalytic amounts of lithium chloride in methanol solvent systems, with reaction temperatures maintained between 0°C and room temperature to preserve stereochemical integrity [10].

Optimization of Reaction Conditions

Temperature and Solvent Effects on Yield

Temperature and solvent selection represent critical parameters in optimizing the synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol, with significant effects on both yield and stereoselectivity [12] [13]. Systematic investigation of temperature effects has revealed that moderate temperatures typically provide optimal balance between reaction rate and product quality [12] [13].

Temperature optimization studies have demonstrated that increasing reaction temperature from 65°C to 110°C results in similar yields (62-63%) but significantly impacts stereoselectivity, with higher temperatures leading to decreased enantiomeric ratios from 88:12 to 65:35 [12]. This temperature-dependent erosion of stereoselectivity is attributed to increased racemization at elevated temperatures due to enhanced molecular mobility and increased rates of competing side reactions [12].

Solvent effects on amino alcohol synthesis are equally significant, with polar protic and aprotic solvents showing distinct influences on reaction outcomes [13] [14]. Alcoholic solvents have been shown to dramatically enhance reaction rates for related amino alcohol syntheses, with methanol providing 70-fold rate acceleration compared to chloroform in model reactions [11]. The enhanced reactivity in alcoholic media is attributed to hydrogen bonding interactions that stabilize transition states and facilitate nucleophilic attack [11].

Solvent SystemTemperature (°C)Yield (%)Enantiomeric Ratio
Tetrahydrofuran089Not specified
Methanol654988:12
tert-Butanol907294:6
Dichloromethane0-2092Not specified

Role of Inert Atmospheres in Preventing Oxidation

Inert atmosphere protection plays a crucial role in maintaining product integrity during the synthesis of Boc-(S)-3-amino-2-phenylpropan-1-ol, particularly in preventing oxidative degradation of sensitive intermediates and products [8] [12]. Nitrogen or argon atmospheres are routinely employed to exclude oxygen and moisture, which can lead to unwanted side reactions and reduced yields [8].

Experimental protocols consistently emphasize the importance of inert atmosphere protection throughout the synthetic sequence [8]. For example, borohydride reductions are typically conducted under nitrogen protection, with careful exclusion of moisture to prevent hydrolysis of the reducing agent [8] [6]. The use of inert atmospheres is particularly critical during reactions involving organometallic reagents or highly reactive intermediates [12].

The oxidative sensitivity of amino alcohol products necessitates careful handling under inert conditions during workup and purification procedures [15]. Exposure to atmospheric oxygen can result in oxidation of the alcohol functionality to the corresponding aldehyde or ketone, significantly reducing isolated yields and product purity [15]. Proper inert atmosphere techniques include degassing of solvents, use of appropriate glassware with gas inlet adapters, and maintenance of positive pressure throughout the reaction sequence [8] [12].

Purification and Isolation Techniques

Recrystallization from Ethyl Acetate/n-Heptane Mixtures

Recrystallization from ethyl acetate/n-heptane mixtures represents a highly effective purification method for Boc-(S)-3-amino-2-phenylpropan-1-ol, providing excellent purification efficiency while maintaining stereochemical integrity [16] [14]. This solvent system offers optimal balance between solubility and selectivity, enabling effective removal of impurities while preserving the desired product [16].

The ethyl acetate/n-heptane recrystallization process typically employs a 1:2 volume ratio, with the compound first dissolved in ethyl acetate at elevated temperature (70°C) followed by slow addition of n-heptane to induce crystallization [14]. This mixed solvent approach takes advantage of the differential solubility properties of the target compound versus impurities, with ethyl acetate providing good solvation of the polar amino alcohol while n-heptane acts as an antisolvent to promote selective precipitation [14].

Optimization studies have demonstrated that the reverse addition technique, where the ethyl acetate solution is slowly added to n-heptane, provides superior crystal quality and yield compared to direct mixing approaches [14]. The crystallization process benefits from seeding with pure crystals to promote nucleation of the desired polymorphic form and achieve consistent particle size distribution [14]. Temperature control during crystallization is critical, with cooling rates of 1-2°C per minute providing optimal balance between yield and purity [14].

Solvent Ratio (EtOAc:n-Heptane)Yield (%)Purity (%)Crystal Morphology
1:17895.2Needle-like
1:291.999.8Plate-like
1:385.498.7Mixed

Chromatographic Separation of Diastereomeric Byproducts

Chromatographic separation techniques are essential for the isolation of pure Boc-(S)-3-amino-2-phenylpropan-1-ol from complex reaction mixtures containing diastereomeric byproducts and other impurities [17] [18]. High-performance liquid chromatography using C18 reversed-phase columns provides excellent resolution of closely related stereoisomers [18].

Column chromatography using silica gel represents the most commonly employed method for large-scale purification of amino alcohol products [19]. Gradient elution systems employing mixtures of petroleum ether and ethyl acetate (typically 3:1 to 1:1 ratios) provide effective separation of the target compound from byproducts [8]. The optimization of mobile phase composition is critical for achieving baseline resolution of diastereomeric impurities [18].

For analytical and preparative high-performance liquid chromatography, gradient elution using acetonitrile and aqueous trifluoroacetic acid over 45 minutes with ultraviolet detection at 230 nm has proven effective for amino alcohol separations [18]. The method demonstrates excellent resolution factors and retention characteristics, with detection limits reaching picomolar levels for derivatized amino alcohols [20].

Advanced chromatographic techniques including ion-pair reversed-phase liquid chromatography have shown particular promise for separating closely related diastereomers [17]. The selectivity of diastereomer separation is influenced by factors including ion-pair reagent selection, concentration, and gradient slope, with triethylammonium providing superior selectivity compared to longer-chain alkylamine ion-pair reagents [17].

Chromatographic MethodColumn TypeMobile PhaseResolution FactorDetection Limit
Normal PhaseSilica GelPetroleum Ether:EtOAc1.5-2.8Not specified
Reversed PhaseC18ACN:aq.TFA2.1-4.70.002%
Ion-Pair RPC18TEA buffer3.2-5.9Picomolar

Thermal Stability and Phase Behavior

Melting Point (94–96°C) and Boiling Point Trends

Boc-(S)-3-amino-2-phenylpropan-1-ol exhibits well-defined thermal behavior characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a sharp melting point range of 94–96°C, which indicates high crystalline purity and uniform molecular packing [1] [2]. This melting point is significantly elevated compared to the unprotected amino alcohol precursor (S)-3-amino-3-phenylpropan-1-ol, which melts at 69°C [3], demonstrating the stabilizing effect of the tert-butoxycarbonyl protecting group.
The boiling point of Boc-(S)-3-amino-2-phenylpropan-1-ol is recorded at 96-97°C [1], though this appears to be measured under reduced pressure conditions. Under standard atmospheric pressure, the compound would be expected to have a substantially higher boiling point based on comparative analysis with structurally related compounds. The relatively low reported boiling point likely reflects decomposition occurring before the normal boiling point is reached, as is common with thermally labile organic compounds containing carbamate functional groups [4].

Thermal decomposition studies of related phenylpropanol derivatives indicate that compounds in this class typically undergo decomposition above 250°C [5]. The Boc protecting group is particularly sensitive to thermal conditions, with documented decomposition pathways involving the elimination of isobutylene and carbon dioxide [6]. This thermal sensitivity necessitates careful temperature control during synthetic transformations and storage protocols.

Density and Refractive Index Correlations

The density of Boc-(S)-3-amino-2-phenylpropan-1-ol is estimated at 1.0696 g/cm³ [1], which falls within the expected range for organic compounds containing both aromatic and aliphatic structural elements. This density value is notably lower than that of the unprotected amino alcohol derivatives, such as (S)-3-amino-3-phenylpropan-1-ol (1.1±0.1 g/cm³) [3], reflecting the presence of the bulky tert-butyl group in the Boc protecting moiety.
The refractive index is estimated at 1.5280 [1], indicating significant aromatic character contribution to the overall molecular polarizability. This value is consistent with compounds containing phenyl rings and suggests moderate molecular interactions in the liquid state. The refractive index correlates well with the compound's optical properties and provides insight into its behavior in various solvents.

Comparative analysis with structurally related compounds reveals systematic trends in density and refractive index values. The progressive increase in molecular weight from simple phenylpropanol (136.19 g/mol) to the Boc-protected derivative (251.32 g/mol) corresponds with predictable changes in these bulk physical properties [8].

Solubility Profile

Polar vs. Nonpolar Solvent Compatibility

Boc-(S)-3-amino-2-phenylpropan-1-ol exhibits selective solubility characteristics that reflect its dual hydrophilic-hydrophobic nature. The compound demonstrates good solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetone [1]. This solubility pattern is consistent with other Boc-protected amino alcohols and reflects the ability of these solvents to effectively solvate both the polar carbamate group and the aromatic phenyl ring [9].

In chlorinated solvents, the compound shows excellent solubility in dichloromethane and chloroform [1]. The high solubility in chloroform is particularly noteworthy, as this solvent is commonly employed for optical rotation measurements, where the compound exhibits a specific rotation of −27° (c=1) [1] [2]. The compound also demonstrates good solubility in ethyl acetate, making this solvent suitable for extraction and purification procedures [1].

Alcoholic solvents, particularly methanol and ethanol, provide moderate to good solubility for Boc-(S)-3-amino-2-phenylpropan-1-ol. This solubility pattern is advantageous for synthetic transformations, as alcoholic solvents can enhance the rate of Boc protection reactions through hydrogen bonding interactions [10]. The enhanced reactivity in alcoholic media has been attributed to the formation of hydrogen bonds between the alcohol and both the amine substrate and the Boc anhydride reagent.

pH-Dependent Aqueous Solubility Limitations

The compound exhibits very limited solubility in water under neutral pH conditions, being classified as insoluble [1]. This hydrophobic character is primarily attributed to the combined effects of the phenyl ring system and the tert-butyl group of the Boc protecting moiety. The low aqueous solubility is consistent with the compound's LogP value, which indicates significant lipophilic character.

Under acidic conditions, the solubility profile may be expected to change due to potential protonation of the carbamate nitrogen, though such conditions would simultaneously promote Boc deprotection [11]. The acidic hydrolysis of the Boc group occurs readily in the presence of trifluoroacetic acid or hydrochloric acid, leading to the formation of the free amino alcohol, which exhibits markedly different solubility characteristics [6].

The pH-dependent behavior is crucial for synthetic applications, as it influences both the stability of the protecting group and the compound's behavior in biphasic reaction systems. The compound's limited water solubility can be advantageous in extraction-based purification protocols, where aqueous washing steps can effectively remove polar impurities while retaining the product in the organic phase.

Optical Activity and Chiral Purity

Specific Rotation ([α]20/D −27° in Chloroform)

Boc-(S)-3-amino-2-phenylpropan-1-ol exhibits significant optical activity with a specific rotation of [α]20/D −27° (c=1 in chloroform) [1] [2]. This negative rotation value is consistent with the S-configuration at the chiral center and provides a reliable method for confirming the stereochemical integrity of the compound. The magnitude of the rotation reflects the substantial contribution of the phenyl ring system to the overall optical activity through its interaction with the chiral center.

The choice of chloroform as the solvent for optical rotation measurements is standard practice for this class of compounds, as it provides good solubility while minimizing solvent-induced variations in the measured rotation. The specific rotation value serves as a critical quality control parameter, as any significant deviation from the expected value may indicate either epimerization at the chiral center or the presence of the opposite enantiomer.

Temperature dependence of optical rotation is an important consideration, as the [α]20/D notation specifies measurement at 20°C using the sodium D-line (589 nm). Variations in temperature can lead to measurable changes in the rotation value, necessitating careful temperature control during measurements. The optical rotation provides a rapid and reliable method for assessing chiral purity during synthetic procedures and storage studies.

Methods for Enantiomeric Excess Determination

The enantiomeric excess of Boc-(S)-3-amino-2-phenylpropan-1-ol can be determined through several analytical methods, with high-performance liquid chromatography using chiral stationary phases being the most commonly employed technique. Commercial sources report enantiomeric excess values of 99% or greater [2], indicating exceptional stereochemical purity. This high level of chiral purity is essential for applications in asymmetric synthesis and pharmaceutical development.

Chiral HPLC analysis typically employs polysaccharide-based stationary phases, such as cellulose or amylose derivatives, which have demonstrated excellent enantioselectivity for Boc-protected amino alcohols [12] [13]. The separation mechanism involves differential interactions between the enantiomers and the chiral environment of the stationary phase, leading to distinct retention times that allow for quantitative determination of enantiomeric composition.

Gas chromatography with chiral stationary phases represents an alternative method for enantiomeric excess determination, particularly useful for compounds that can be derivatized to enhance volatility [2]. This technique offers advantages in terms of separation efficiency and detection sensitivity, though it may require additional sample preparation steps.

Advanced fluorescence-based assays have been developed for high-throughput determination of enantiomeric excess in amino alcohols [14]. These methods utilize dynamic self-assembly of chiral components to form fluorescent diastereomeric complexes, with each enantiomer producing a distinct fluorescence response. The differential fluorescence can be quantified to determine enantiomeric excess with errors typically less than 1%, making this approach suitable for rapid screening applications [14].

Nuclear magnetic resonance spectroscopy using chiral shift reagents or chiral derivatizing agents provides another approach for enantiomeric excess determination [15]. These methods rely on the formation of diastereomeric complexes or derivatives that exhibit distinct NMR signals, allowing for integration-based quantification of enantiomeric composition. While less routinely employed than HPLC methods, NMR approaches can provide valuable complementary information about stereochemical purity.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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